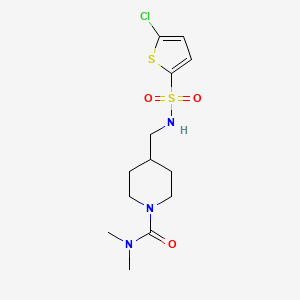

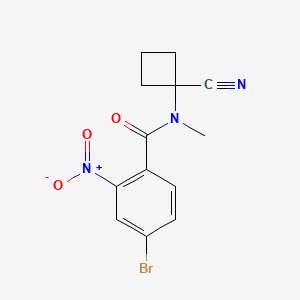

![molecular formula C16H16N2O2 B2491768 2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole CAS No. 1626-34-2](/img/structure/B2491768.png)

2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves multi-step chemical reactions, starting from simple precursors to obtain the target compound. Typically, the synthesis may involve amidation, nitration, catalytic reduction, and cyclization steps. An example of synthesis includes starting from methyl 4-amino-3-methylbenzoate to synthesize 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole through a series of reactions optimizing conditions for higher yield and lower cost, which suggests a similar approach could be applied to synthesize 2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole (Jun, 2006).

Molecular Structure Analysis

Benzimidazole derivatives typically exhibit a planar structure, which is crucial for their biological activity and chemical reactivity. The molecular structure is often characterized by spectroscopic methods such as FTIR, NMR, and mass spectroscopy. For example, the molecular structure of closely related compounds has been determined, indicating the importance of planarity and intramolecular hydrogen bonding in their chemical behavior (Xiao et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. These reactions include but are not limited to hydrogenation, halogenation, and interaction with different chemical agents to form new compounds. The reactions often explore the reactivity of the benzimidazole nucleus and the substituents attached to it, leading to a wide range of derivatives with diverse chemical properties.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the benzimidazole ring. These properties are critical for the compound's application in different fields. For instance, the crystal structure and solubility in various solvents can affect its use in chemical synthesis and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of 2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the benzimidazole core and the specific substituents. These properties are essential for understanding the compound's behavior in chemical reactions and its interaction with biological molecules.

References

- (Jun, 2006) - Discussion on the synthesis of a benzimidazole derivative, providing insights into the synthetic approach that could be relevant for 2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole.

- (Xiao et al., 2009) - Analysis of the molecular structure of a related benzimidazole compound, highlighting the structural aspects significant for benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Some benzimidazole derivatives have been synthesized and evaluated for their in vitro anticancer potential. Notably, certain compounds demonstrated moderate cytotoxic effects towards cancer cells, highlighting the potential of benzimidazole derivatives, including those similar to 2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole, in anticancer research (El‐Shekeil, Obeid, & Al-Aghbari, 2012).

Eukaryotic DNA Topoisomerase II Inhibitors

Research on fused heterocyclic compounds, including benzimidazole derivatives, has shown significant inhibitory activity against eukaryotic DNA topoisomerase II, which is crucial for cancer therapy due to its role in DNA replication. These findings suggest that modifications of the benzimidazole structure could lead to potent anticancer agents (Pınar et al., 2004).

PI3K Inhibition for Cancer Treatment

A structure-activity relationship study of the pan class I PI 3-kinase inhibitor ZSTK474 identified that substitution at certain positions of the benzimidazole ring significantly affects potency. Derivatives displaying potent activity against PI 3-kinase enzymes suggest the importance of benzimidazole derivatives in developing new cancer treatments (Rewcastle et al., 2011).

Structural and Spectroscopic Studies

Structural and spectroscopic studies on benzimidazole derivatives, including X-ray diffraction and NMR spectroscopy, have provided insight into their chemical properties and potential for further pharmaceutical applications. These studies offer a foundation for the development of benzimidazole-based compounds with tailored biological activities (Saral, Özdamar, & Uçar, 2017).

properties

IUPAC Name |

2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-3-8-14-15(9-11)18-16(17-14)10-20-13-6-4-12(19-2)5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYJBPZYTPWJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

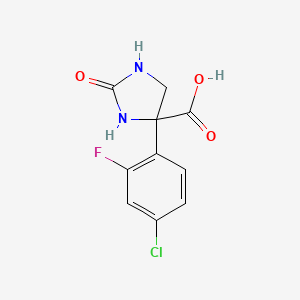

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)

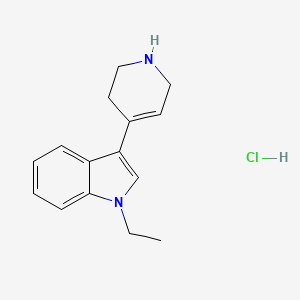

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)

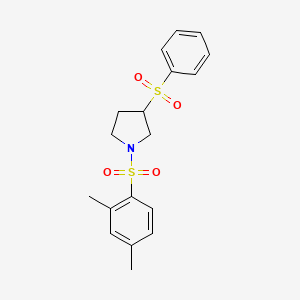

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)

![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)

![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)

![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)